molecular formula C18H16FN3O3S B2569584 N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide CAS No. 1421472-82-3

N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide

Cat. No. B2569584
CAS RN: 1421472-82-3
M. Wt: 373.4
InChI Key: RQMKCBUTFHSABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel fluoroquinolone-based 4-thiazolidinones exhibited significant antimicrobial activities, establishing the potential of fluorine-containing heterocycles as effective antimicrobial agents (Patel & Patel, 2010). Similarly, compounds containing benzothiazole systems were designed, synthesized, and showed significant antibacterial and antifungal activities, highlighting the versatility of these scaffolds in developing new antimicrobial agents (Shams et al., 2011).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from or related to the given chemical structure demonstrates the compound's utility in medicinal chemistry. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, characterized by their in vitro cytotoxic activities, reflects the compound's role in developing potential therapeutic agents targeting cancer (Hassan et al., 2015).

Potential Therapeutic Agents

Research on compounds with similar structures or functional groups has identified potential therapeutic applications, including anti-inflammatory, analgesic, and cytotoxic activities. These compounds have been synthesized and evaluated for their biological activities, showing promise as leads for drug discovery. For instance, the synthesis and evaluation of thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activities indicate the potential therapeutic benefits of such compounds (Alam et al., 2010).

properties

IUPAC Name

N-(2-fluorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-24-14-7-4-8-15-16(14)21-18(26-15)25-11-9-22(10-11)17(23)20-13-6-3-2-5-12(13)19/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMKCBUTFHSABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.